molecular formula C15H25N3O3 B8514985 tert-Butyl 4-(hydroxy(1-methyl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate

tert-Butyl 4-(hydroxy(1-methyl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No. B8514985
M. Wt: 295.38 g/mol
InChI Key: JGWVZXQGRVTOGX-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

A solution of 5-bromo-1-methyl-1H-imidazole (25.0 g, 155 mmol; dried over 3 Å MS, then filtered) in DCM (310 mL) was stirred on an ice bath while iPrMgCl (72 mL, 2.01 M solution in THF, 145 mmol) was added rapidly dropwise under argon via pressure-equalizing addition funnel. Residual iPrMgCl was rinsed down with 50 mL THF, and the ice bath was removed and the reaction stirred for 25 min. A solution of tert-butyl 4-formylpiperidine-1-carboxylate (27.6 g, 130 mmol) (PharmaCore) in THF (65 mL) was added dropwise over ˜5 min via pressure-equalizing addition funnel at room temperature. After stirring 1 hour at rt, the yellow mixture was quenched with 5 M NH4Cl (250 mL) in one portion. The organic layer was dried (Na2SO4), filtered, and concentrated to provide the crude title compound as a clear light amber oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Cl)(C)C.[CH:13]([CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1)=[O:14]>C1COCC1>[OH:14][CH:13]([C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1)[CH:15]1[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=CN1C
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried over 3 Å MS
FILTRATION
Type
FILTRATION
Details
filtered) in DCM (310 mL)
ADDITION
Type
ADDITION
Details
was added rapidly dropwise under argon via pressure-equalizing addition funnel
WASH
Type
WASH
Details
Residual iPrMgCl was rinsed down with 50 mL THF
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
After stirring 1 hour at rt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the yellow mixture was quenched with 5 M NH4Cl (250 mL) in one portion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC(C1CCN(CC1)C(=O)OC(C)(C)C)C1=CN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.